Sodium 8-aminonaphthalene-1-carboxylate
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Overview
Description
Sodium 8-aminonaphthalene-1-carboxylate is an organic compound with the molecular formula C11H8NNaO2 and a molecular weight of 209.18 g/mol . It is a sodium salt derivative of 8-aminonaphthalene-1-carboxylic acid. This compound is primarily used in scientific research due to its versatile properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of sodium 8-aminonaphthalene-1-carboxylate typically involves the neutralization of 8-aminonaphthalene-1-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where the carboxylic acid group is deprotonated by sodium hydroxide, forming the sodium salt .
Industrial Production Methods: Industrial production of this compound can be achieved through bulk manufacturing processes. These processes often involve the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium 8-aminonaphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Acylated or sulfonated derivatives.
Scientific Research Applications
Sodium 8-aminonaphthalene-1-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in fluorescence labeling and imaging studies due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 8-aminonaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various proteins and enzymes, thereby modulating their activity. The carboxylate group can coordinate with metal ions, influencing their reactivity and stability .
Comparison with Similar Compounds
- Sodium naphthalene-1-carboxylate
- Sodium 2-aminonaphthalene-1-carboxylate
- Sodium 1-naphthylamine-4-sulfonate
Comparison: Sodium 8-aminonaphthalene-1-carboxylate is unique due to the presence of both an amino group and a carboxylate group on the naphthalene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, its fluorescent properties make it particularly valuable in biological and imaging applications .
Properties
Molecular Formula |
C11H8NNaO2 |
---|---|
Molecular Weight |
209.18 g/mol |
IUPAC Name |
sodium;8-aminonaphthalene-1-carboxylate |
InChI |
InChI=1S/C11H9NO2.Na/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14;/h1-6H,12H2,(H,13,14);/q;+1/p-1 |
InChI Key |
YLELWFAWWRTGQQ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)[O-])C(=CC=C2)N.[Na+] |
Origin of Product |
United States |
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